2-Mercapto-5-(trifluoromethyl)pyridine
Overview
Description
2-Mercapto-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H4F3NS. It is characterized by the presence of a trifluoromethyl group and a mercapto group attached to a pyridine ring. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
It has been employed as a ligand in metal complexes , suggesting that it may interact with metal ions or metal-containing proteins in biological systems.
Mode of Action
As a ligand in metal complexes , it likely interacts with its targets through the formation of coordinate covalent bonds. The trifluoromethyl group and the pyridine ring may also participate in various interactions, such as hydrogen bonding, pi stacking, and dipole-dipole interactions, leading to changes in the target’s structure or function.
Biochemical Pathways
Given its use in the synthesis of anti-tumor agents and hiv protease inhibitors , it may influence pathways related to cell proliferation and viral replication.
Result of Action
Its use in the synthesis of anti-tumor agents and hiv protease inhibitors suggests that it may have cytostatic or antiviral effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Mercapto-5-(trifluoromethyl)pyridine . Factors such as temperature, pH, and the presence of other chemical species can affect its reactivity and interactions with its targets. Moreover, its stability under various conditions is crucial for its storage and application.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-5-(trifluoromethyl)pyridine typically involves the reaction of 3-mercaptopyridine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Mercapto-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfonic acids or sulfoxides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols are often used.
Addition: Electrophiles like halogens or alkylating agents are employed.
Major Products Formed:
Oxidation: Sulfonic acids, sulfoxides.
Substitution: Substituted pyridines.
Addition: Addition products with electrophiles.
Scientific Research Applications
2-Mercapto-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various industrial processes
Comparison with Similar Compounds
- 2-Mercapto-5-methylpyridine
- 2-Mercapto-5-chloropyridine
- 2-Mercapto-5-bromopyridine
Comparison: 2-Mercapto-5-(trifluoromethyl)pyridine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it more suitable for applications in pharmaceuticals and agrochemicals compared to its analogs .
Properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyridine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NS/c7-6(8,9)4-1-2-5(11)10-3-4/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSCXLSUZZXNHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=S)NC=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60226946 | |
Record name | 2(1H)-Pyridinethione, 5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76041-72-0 | |
Record name | 2(1H)-Pyridinethione, 5-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076041720 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(1H)-Pyridinethione, 5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60226946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Mercapto-5-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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